molecular formula C15H17ClN4O3S2 B1668561 1-Imidazolidinepropanesulfonamide, 3-(3-chloro-4-cyanophenyl)-5,5-dimethyl-4-oxo-2-thioxo- CAS No. 875055-92-8

1-Imidazolidinepropanesulfonamide, 3-(3-chloro-4-cyanophenyl)-5,5-dimethyl-4-oxo-2-thioxo-

Cat. No. B1668561
M. Wt: 400.9 g/mol
InChI Key: DSIHXMZSDDJEHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CH-4933468 is a bio-active chemical.

Scientific Research Applications

Antibacterial and Antifungal Activities

  • Synthesis and Evaluation of Antibacterial and Antifungal Activities : A study by El-Sharief et al. (2016) focused on the synthesis of imidazolidine derivatives, including those related to the compound . These compounds exhibited significant antibacterial and antifungal activities, comparable to reference drugs against tested organisms (El-Sharief et al., 2016).
  • Antimicrobial Activity : Neshan et al. (2019) also synthesized imidazolidine derivatives and evaluated their antibacterial activity against various bacterial strains. They reported significant antimicrobial activity (Neshan et al., 2019).

Synthesis and Characterization

  • Novel Synthesis Approaches : Beckert et al. (1992) discussed the synthesis of imidazolidines through cycloacylation of substituted thioureas. Their study highlights the structural diversity achievable in imidazolidine compounds (Beckert et al., 1992).
  • Characterization and Potential Applications : The study by Nural et al. (2018) focused on the synthesis, structural characterization, and antimicrobial activity of a novel bicyclic thiohydantoin fused to pyrrolidine compound, closely related to the compound . They provided in-depth spectroscopic characterization and discussed potential applications (Nural et al., 2018).

Potential Anti-Tumor and Anti-Inflammatory Activities

  • Anti-Tumor Agent Synthesis : Elhady (2015) reported on the synthesis of 1-(arylidene)amino-2-thioxo-imidazolidine-4-ones, which were evaluated for their cytotoxic activities against human hepatocellular carcinoma cell lines. This suggests a potential application in anti-tumor therapies (Elhady, 2015).
  • Anti-Inflammatory Activity : Santos et al. (2005) synthesized imidazolidines and evaluated their anti-inflammatory activity. This study highlights the potential of imidazolidine derivatives in treating inflammatory conditions (Santos et al., 2005).

properties

CAS RN

875055-92-8

Product Name

1-Imidazolidinepropanesulfonamide, 3-(3-chloro-4-cyanophenyl)-5,5-dimethyl-4-oxo-2-thioxo-

Molecular Formula

C15H17ClN4O3S2

Molecular Weight

400.9 g/mol

IUPAC Name

3-[3-(3-chloro-4-cyanophenyl)-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]propane-1-sulfonamide

InChI

InChI=1S/C15H17ClN4O3S2/c1-15(2)13(21)20(11-5-4-10(9-17)12(16)8-11)14(24)19(15)6-3-7-25(18,22)23/h4-5,8H,3,6-7H2,1-2H3,(H2,18,22,23)

InChI Key

DSIHXMZSDDJEHM-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C(=S)N1CCCS(=O)(=O)N)C2=CC(=C(C=C2)C#N)Cl)C

Canonical SMILES

CC1(C(=O)N(C(=S)N1CCCS(=O)(=O)N)C2=CC(=C(C=C2)C#N)Cl)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CH-4933468;  CH 4933468;  CH4933468; UNII-626ZE9ZBKU.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Imidazolidinepropanesulfonamide, 3-(3-chloro-4-cyanophenyl)-5,5-dimethyl-4-oxo-2-thioxo-
Reactant of Route 2
1-Imidazolidinepropanesulfonamide, 3-(3-chloro-4-cyanophenyl)-5,5-dimethyl-4-oxo-2-thioxo-
Reactant of Route 3
1-Imidazolidinepropanesulfonamide, 3-(3-chloro-4-cyanophenyl)-5,5-dimethyl-4-oxo-2-thioxo-
Reactant of Route 4
1-Imidazolidinepropanesulfonamide, 3-(3-chloro-4-cyanophenyl)-5,5-dimethyl-4-oxo-2-thioxo-
Reactant of Route 5
1-Imidazolidinepropanesulfonamide, 3-(3-chloro-4-cyanophenyl)-5,5-dimethyl-4-oxo-2-thioxo-
Reactant of Route 6
1-Imidazolidinepropanesulfonamide, 3-(3-chloro-4-cyanophenyl)-5,5-dimethyl-4-oxo-2-thioxo-

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